molecular formula C11H16N2OS B1417879 1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 920410-76-0

1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No. B1417879
M. Wt: 224.32 g/mol
InChI Key: FUKVSCHATSDMHG-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines often involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . This provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Molecular Structure Analysis

Pyrimidines are characterized by a six-membered ring with two nitrogen atoms. The exact molecular structure can vary depending on the specific pyrimidine derivative .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary widely depending on their specific structure. For example, the basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .

Scientific Research Applications

Synthesis and Biological Activities

1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a compound that has been studied for various synthetic methods and biological activities. The compound's derivatives and related compounds exhibit a range of activities including anti-inflammatory, antibacterial, and antiproliferative effects.

  • Synthesis and Anti-inflammatory Activity : Derivatives of the compound have been synthesized and shown to possess anti-inflammatory properties. For instance, a series of [4,6-(substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives displayed moderate anti-inflammatory activity (Bahekar & Shinde, 2004). Additionally, certain thienopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing high effectiveness compared to the reference drug diclofenac sodium (Rizk, Shaaban, & El-Ashmawy, 2012).

  • Antibacterial and Antioxidant Potential : Compounds in this category have been synthesized and shown to possess significant antibacterial and antioxidant activities. For example, thiochromeno[3,4-d]pyrimidine derivatives were synthesized and exhibited promising antibacterial, minimum bactericidal concentration, and anti-biofilm activities against various strains of Staphylococcus aureus and Bacillus subtilis (Suresh et al., 2016). Similarly, a series of 2,3-disubstituted quinazoline-4(3H)-ones demonstrated potent inhibitory action against tested bacterial strains and profound antioxidant potential (Kumar et al., 2011).

  • Antiproliferative Effect on Cancer Cells : Novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones have been developed, and their antiproliferative effect on a human promyelocytic leukemia cell line, HL-60, has been assessed. The compounds exhibited high inhibitory activity, suggesting their potential for medicinal chemistry applications (Nishimura et al., 2022).

  • Synthesis and Analgesic Activity : Ecofriendly synthesis methods have been developed for derivatives of the compound, and these derivatives have been screened for analgesic activity in mice, showing very good activity for certain compounds (Prasad, Pathak, & Rao, 2000).

Safety And Hazards

The safety and hazards associated with pyrimidines can vary depending on their specific structure. It’s always important to handle these compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

The future directions of research into pyrimidines are likely to involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new pyrimidines as anti-inflammatory agents is also a potential area of future research .

properties

IUPAC Name

1-butan-2-yl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-7(2)13-9-6-4-5-8(9)10(15)12-11(13)14/h7H,3-6H2,1-2H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKVSCHATSDMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(CCC2)C(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 2
1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 3
1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 4
1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 5
1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 6
1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

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